molecular formula C9H4ClF5O2 B1475028 2-(4-Chloro-2-(trifluoromethyl)phenyl)-2,2-difluoroacetic acid CAS No. 1860875-67-7

2-(4-Chloro-2-(trifluoromethyl)phenyl)-2,2-difluoroacetic acid

Cat. No.: B1475028
CAS No.: 1860875-67-7
M. Wt: 274.57 g/mol
InChI Key: SREIVRKDGUHYLF-UHFFFAOYSA-N
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Description

The compound “4-Chloro-2-(trifluoromethyl)phenylboronic acid” is a related compound . It is a solid substance at 20 degrees Celsius and has a molecular weight of 224.37 .


Molecular Structure Analysis

The molecular formula of “4-Chloro-2-(trifluoromethyl)phenylboronic acid” is C7H5BClF3O2 . The structure of this compound includes a phenyl ring with a boronic acid group and a trifluoromethyl group attached .


Physical and Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-2-(trifluoromethyl)phenylboronic acid” include a melting point of 182 degrees Celsius and solubility in methanol .

Scientific Research Applications

Wastewater Treatment and Environmental Impact

Research on pesticides and their degradation products, such as 2,4-dichlorophenoxyacetic acid and related compounds, highlights the importance of understanding the environmental impact and treatment options for wastewater produced by the pesticide industry. Biological processes and activated carbon have been shown to effectively remove a wide range of toxic pollutants from wastewater, potentially creating high-quality effluents (Goodwin et al., 2018)(source).

Toxicology and Environmental Safety

Studies on herbicides like 2,4-D emphasize the need for ongoing research into the toxicology and mutagenicity of these chemicals. These insights are crucial for assessing exposure risks in both humans and non-target species, with a focus on molecular biology and the degradation of pesticides (Zuanazzi et al., 2020)(source).

Disinfection of Wastewater

Peracetic acid, a strong disinfectant, is gaining attention for wastewater treatment due to its effectiveness and environmental benefits. It does not produce persistent toxic residues or by-products, making it a preferable alternative for ensuring the safety of treated wastewater (Kitis, 2004)(source).

Microbial Degradation of Pollutants

The microbial degradation of polyfluoroalkyl chemicals into perfluoroalkyl acids underlines the complexity of environmental pollution and the challenges in assessing the fate of such pollutants. This area of research is essential for understanding the persistence and spread of pollutants in the environment (Liu & Mejia Avendaño, 2013)(source).

Synthesis and Application in Organic Materials

Research into the synthesis and application of fluorinated compounds, including those related to the subject compound, continues to be a vital area of study. These compounds are critical in developing new pharmaceuticals, agrochemicals, and functional materials due to their unique properties (Song et al., 2018)(source).

Safety and Hazards

“4-Chloro-2-(trifluoromethyl)phenylboronic acid” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Properties

IUPAC Name

2-[4-chloro-2-(trifluoromethyl)phenyl]-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF5O2/c10-4-1-2-5(8(11,12)7(16)17)6(3-4)9(13,14)15/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREIVRKDGUHYLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Chloro-2-(trifluoromethyl)phenyl)-2,2-difluoroacetic acid
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2-(4-Chloro-2-(trifluoromethyl)phenyl)-2,2-difluoroacetic acid
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2-(4-Chloro-2-(trifluoromethyl)phenyl)-2,2-difluoroacetic acid
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2-(4-Chloro-2-(trifluoromethyl)phenyl)-2,2-difluoroacetic acid
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2-(4-Chloro-2-(trifluoromethyl)phenyl)-2,2-difluoroacetic acid
Reactant of Route 6
2-(4-Chloro-2-(trifluoromethyl)phenyl)-2,2-difluoroacetic acid

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